molecular formula C6H6O3 B8730551 3-(Hydroxymethyl)furan-2-carbaldehyde CAS No. 31830-31-6

3-(Hydroxymethyl)furan-2-carbaldehyde

Cat. No.: B8730551
CAS No.: 31830-31-6
M. Wt: 126.11 g/mol
InChI Key: CETXOEGRUBXUAL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)furan-2-carbaldehyde (CAS 31830-31-6) is a furan-derived organic compound that serves as a versatile chemical intermediate in organic synthesis and materials science research . As an aryl-aldehyde featuring both aldehyde and alcohol functional groups on its furan ring, it is a candidate building block for the synthesis of more complex furan-containing compounds . Furanic compounds like hydroxymethylfurfurals (HMFs) are recognized as key platform chemicals in biorefinery, with the potential to be upgraded into valuable products for the chemical and pharmaceutical industries . While the 5-HMF isomer has been extensively studied for applications in biofuels and polymers, research into 3-substituted furan carbaldehydes like this compound may explore their unique properties and potential in creating specialized materials or active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use.

Properties

CAS No.

31830-31-6

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

3-(hydroxymethyl)furan-2-carbaldehyde

InChI

InChI=1S/C6H6O3/c7-3-5-1-2-9-6(5)4-8/h1-2,4,7H,3H2

InChI Key

CETXOEGRUBXUAL-UHFFFAOYSA-N

SMILES

C1=COC(=C1CO)C=O

Canonical SMILES

C1=COC(=C1CO)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 3-(hydroxymethyl)furan-2-carbaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (K) Key Applications/Properties References
This compound C₆H₆O₃ 126.11 Not reported Synthetic intermediate, limited data
5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) C₆H₆O₃ 126.11 314–316 (decomposes) Honey quality marker, food chemistry
5-(Methoxymethyl)furan-2-carbaldehyde C₇H₈O₃ 140.14 Not reported Synthetic intermediate (97% purity)
3-Methylfuran-2-carbaldehyde C₆H₆O₂ 110.11 Not reported Flavoring agent, organic synthesis
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde C₁₂H₉ClO₃ 236.65 Not reported Pharmaceutical research

Key Observations:

  • Isomer Effects : HMF (5-substituted) is thermally stable and widely used in food analysis, whereas the 3-substituted isomer lacks reported thermal data but may exhibit distinct reactivity due to steric and electronic differences .

Stability and Reactivity

  • HMF Degradation : Prone to decomposition under alkaline conditions, forming levulinic acid .
  • Methoxymethyl Stability : 5-(Methoxymethyl)furan-2-carbaldehyde’s methoxy group likely enhances hydrolytic stability compared to hydroxymethyl analogs .

Q & A

Basic Synthesis: What laboratory methods are used to synthesize 3-(hydroxymethyl)furan-2-carbaldehyde?

Methodological Answer:
The compound is primarily synthesized via acid-catalyzed dehydration of hexose sugars (e.g., glucose or fructose) under controlled conditions. For example, in aqueous acidic media (e.g., HCl or H₂SO₄), glucose undergoes cyclodehydration to form intermediates like 5-hydroxymethylfurfural (HMF), which is structurally analogous to the target compound . Purification typically involves liquid-liquid extraction (using ethyl acetate or dichloromethane) followed by column chromatography. Advanced setups may employ microwave-assisted synthesis to enhance reaction efficiency and reduce byproduct formation .

Analytical Methods: How is this compound quantified in complex matrices like honey?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (280–290 nm) is the gold standard for quantification in food matrices. Reverse-phase C18 columns and mobile phases of acetonitrile/water (10:90 v/v) are commonly used. Gas chromatography-mass spectrometry (GC-MS) is also employed after derivatization (e.g., silylation) to improve volatility . For validation, spike-and-recovery experiments with internal standards (e.g., 5-methylfurfural) ensure accuracy in honey samples .

Thermodynamic Properties: How are key thermodynamic parameters (e.g., enthalpy of combustion) determined experimentally?

Methodological Answer:
Combustion calorimetry (e.g., bomb calorimeter B-08-MA) is used to measure the energy released during complete combustion. For this compound derivatives, the enthalpy of combustion (ΔcH°) is calculated from experimental data, and the enthalpy of formation (ΔfH°) is derived using Hess’s law. Results are compared with theoretical values from additive methods (e.g., Benson group contributions) to resolve discrepancies .

Stability and Degradation: How does structural isomerization impact the compound’s stability under acidic conditions?

Methodological Answer:
Under acidic conditions, this compound can isomerize into other HMF derivatives, such as 5-(hydroxymethyl)furan-3-carbaldehyde or 4-carbaldehyde. Stability is assessed via kinetic studies using NMR or HPLC to track isomer ratios over time. Computational modeling (DFT) further predicts activation energies for isomerization pathways .

Advanced Isomer Characterization: What spectroscopic techniques identify and distinguish HMF isomers?

Methodological Answer:
Infrared (IR) spectroscopy coupled with DFT-calculated vibrational spectra differentiates isomers. For example, distinct C=O stretching frequencies (1680–1720 cm⁻¹) and O-H bending modes (1200–1300 cm⁻¹) provide fingerprints. X-ray crystallography resolves crystal structures, while ¹H/¹³C NMR confirms substitution patterns (e.g., furan ring proton coupling constants) .

Biological Activity: What in vitro models assess the compound’s cytotoxicity?

Methodological Answer:
Human cell lines (e.g., HepG2 or Caco-2) are exposed to varying concentrations (0.1–10 mM) for 24–48 hours. Cytotoxicity is quantified via MTT assays, measuring mitochondrial activity. Acute oral toxicity (LD50) is estimated using rodent models per OECD guidelines, though data for this compound remain limited .

Food Chemistry Role: How does its concentration in honey correlate with authenticity and storage conditions?

Methodological Answer:
HMF levels in honey increase with prolonged storage or thermal processing. Authentic honey typically contains <40 mg/kg HMF; higher values suggest adulteration (e.g., added invert sugars). Quantification via HPLC-UV and chemometric analysis (PCA or PLS-DA) links HMF content to geographic origin and floral source .

Coordination Chemistry: Can it act as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:
The aldehyde and hydroxyl groups enable coordination with transition metals (e.g., Cu²⁺ or Fe³⁺). Synthesis involves refluxing the compound with metal salts in ethanol/water. Characterization via X-ray diffraction and FT-IR confirms MOF formation, with potential applications in catalysis or gas storage .

Mechanistic Studies: What intermediates form during its synthesis from carbohydrates?

Methodological Answer:
Mechanistic pathways are elucidated using isotopic labeling (e.g., ¹³C-glucose) and LC-MS/MS. Key intermediates include 3-deoxyglucosone and levulinic acid. In situ NMR tracks protonation and dehydration steps, revealing rate-determining stages in the acid-catalyzed process .

Data Contradictions: How are discrepancies in reported thermodynamic values resolved?

Methodological Answer:
Inter-laboratory validation using standardized protocols (e.g., IUPAC guidelines) minimizes variability. Discrepancies in ΔcH° values are addressed by comparing experimental setups (e.g., calorimeter calibration) and purity assessments (≥99.5% via HPLC). Meta-analyses reconcile outliers using statistical models (e.g., Grubbs’ test) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Hydroxymethyl)furan-2-carbaldehyde
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